Cas no 706770-08-3 (N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide)

N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- STL289248
- SCHEMBL2557813
- 706770-08-3
- CS-0367638
- VS-07806
- N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
- AKOS000345702
- starbld0016419
- BBL024327
-
- Inchi: 1S/C17H17NO3/c1-12-6-7-16(13(2)8-12)18-17(20)11-21-15-5-3-4-14(9-15)10-19/h3-10H,11H2,1-2H3,(H,18,20)
- InChI Key: JSQYKVDHUWNEGK-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=O)C=1)CC(NC1C=CC(C)=CC=1C)=O
Computed Properties
- Exact Mass: 283.121
- Monoisotopic Mass: 283.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55.4Ų
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438308-1g |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
706770-08-3 | 98% | 1g |
¥5535.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438308-500mg |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
706770-08-3 | 98% | 500mg |
¥5323.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438308-5g |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
706770-08-3 | 98% | 5g |
¥15733.00 | 2024-05-02 |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
Introduction to N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide (CAS No. 706770-08-3)
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide, identified by its CAS number 706770-08-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of extensive study in academic and industrial settings.
The molecular structure of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide consists of a phenolic group linked to an acetamide moiety, with the presence of two methyl substituents on the aromatic ring. This specific arrangement imparts unique reactivity and potential biological activity, which has been the focus of numerous research endeavors. The formyl group in the molecule serves as a key functional handle, enabling various chemical transformations that are crucial for drug development and material science applications.
In recent years, there has been a surge in interest regarding the pharmacological potential of compounds featuring aromatic amides and phenolic derivatives. N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is no exception, as its structural features suggest possible interactions with biological targets that could lead to therapeutic benefits. Studies have begun to explore its role in modulating enzyme activity and cellular signaling pathways, which are integral to various disease mechanisms.
The synthesis of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The formyl group's reactivity allows for condensation reactions with nucleophiles, which can be harnessed to create more complex molecular architectures. This versatility makes the compound a valuable intermediate in the synthesis of larger molecules designed for specific biological functions.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action for such compounds with greater accuracy. Molecular docking studies on N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide have revealed potential interactions with proteins involved in inflammatory responses and metabolic disorders. These findings align with the growing interest in developing small-molecule inhibitors that can modulate these pathways effectively.
The compound's stability under various conditions is another critical aspect that has been thoroughly investigated. N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide demonstrates remarkable resistance to hydrolysis and oxidation when stored under inert atmospheres, making it suitable for long-term research applications. This stability is essential for maintaining the integrity of experimental results and ensuring reproducibility across different laboratory settings.
In the realm of drug discovery, the ability to functionalize aromatic rings with diverse substituents offers unparalleled flexibility in designing molecules with tailored properties. The presence of both methyl groups and a formyl group on the phenolic ring of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles.
Eco-friendly synthetic routes have also been explored for producing N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide, emphasizing the importance of sustainable practices in chemical manufacturing. These methods often involve catalytic processes that minimize waste generation and reduce energy consumption without compromising yield or purity.
The compound's role as a building block in medicinal chemistry cannot be overstated. Its structural motifs are frequently employed in libraries designed for high-throughput screening (HTS), where thousands of analogs are synthesized and tested for biological activity simultaneously. This approach has led to the identification of novel lead compounds that have advanced into clinical trials.
The intersection of organic chemistry and bioinformatics has further enhanced our understanding of how N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide) interacts with biological systems. By integrating experimental data with computational models, researchers can predict how modifications to its structure will influence its biological behavior, thereby accelerating the drug discovery process.
In conclusion, N-(N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide (CAS No. 706770-08-3)) represents a fascinating example of how structural complexity can be leveraged to develop molecules with significant therapeutic potential. Its unique combination of reactivity and stability positions it as a valuable asset in both academic research and industrial applications. As our understanding of its properties continues to evolve, so too will its role in shaping the future of pharmaceutical innovation.
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